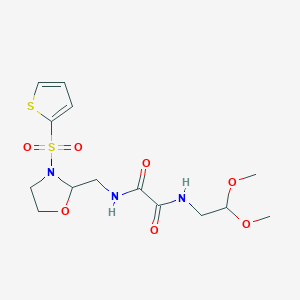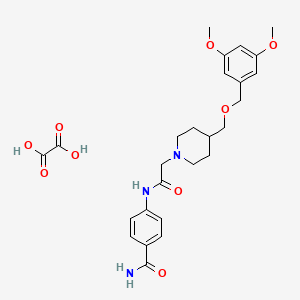
4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core attached to a piperidine ring, further linked to a dimethoxybenzyl moiety. The oxalate form enhances its solubility and stability for practical uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate typically involves multi-step organic reactions:
Starting Materials: : Initial raw materials include 3,5-dimethoxybenzyl alcohol, piperidine, benzoyl chloride, and oxalic acid.
Formation of Intermediate: : 3,5-dimethoxybenzyl alcohol is reacted with chloromethyl methyl ether to yield 3,5-dimethoxybenzyloxymethyl chloride.
Piperidine Ring Integration: : The intermediate is reacted with piperidine to introduce the piperidine ring, forming 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine.
Acetamido Benzamide Formation: : The piperidine intermediate undergoes further acylation with acetic anhydride and benzoylation to yield 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide.
Oxalate Formation: : The final compound is formed by reacting with oxalic acid, producing the oxalate salt form.
Industrial Production Methods
For large-scale production, the synthetic process is optimized for efficiency and cost-effectiveness. Typical industrial methods may involve continuous flow reactors to enhance yield and purity while minimizing reaction time. Advanced purification techniques such as recrystallization, chromatography, and lyophilization ensure high-quality final products.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the dimethoxybenzyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can modify the piperidine ring or the benzamide core, often employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, particularly on the benzamide ring or the methylene linkage.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: : Halogenating agents like bromine (Br₂) or chlorine (Cl₂), and nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃).
Major Products Formed
Oxidation can yield carboxylic acids or ketones, reduction typically produces alcohols or amines, and substitution can introduce various functional groups, enhancing the compound's chemical diversity.
科学研究应用
4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate finds applications across multiple domains:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules. It serves as a model compound in reaction mechanism studies.
Biology: : Explored for its potential as a biochemical tool for studying receptor-ligand interactions and cellular signaling pathways.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects in neurological and inflammatory conditions.
Industry: : Utilized in the development of novel materials, coatings, and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: : It interacts with specific protein receptors, possibly influencing their conformation and activity.
Pathways Involved: : Modulates signaling pathways related to neurotransmission and cellular responses. The exact pathways may include interactions with G-protein-coupled receptors (GPCRs) or ion channels.
Cellular Effects: : Can induce changes in gene expression, enzyme activity, or membrane permeability, leading to varied biological outcomes.
相似化合物的比较
Similar Compounds
4-(2-(4-Methylpiperidin-1-yl)acetamido)benzamide
4-(2-(4-(Benzyloxy)piperidin-1-yl)acetamido)benzamide
4-(2-(4-(3,4-Dimethoxybenzyl)piperidin-1-yl)acetamido)benzamide
Uniqueness
What sets 4-(2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate apart is its unique combination of functional groups, which confer distinctive reactivity and biological activity. The presence of the 3,5-dimethoxybenzyl group enhances its lipophilicity and may contribute to its interaction with lipid-rich environments, such as cell membranes or intracellular compartments. This unique configuration potentially improves its efficacy and specificity in biochemical and pharmacological applications.
Hope this is as detailed as you needed! How’s your day going, by the way?
属性
IUPAC Name |
4-[[2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5.C2H2O4/c1-30-21-11-18(12-22(13-21)31-2)16-32-15-17-7-9-27(10-8-17)14-23(28)26-20-5-3-19(4-6-20)24(25)29;3-1(4)2(5)6/h3-6,11-13,17H,7-10,14-16H2,1-2H3,(H2,25,29)(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWAPHNUIJIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B2766860.png)
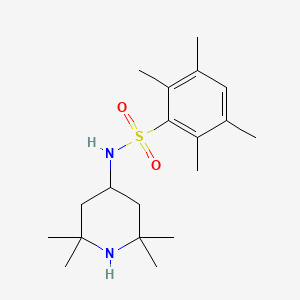
![Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2766864.png)
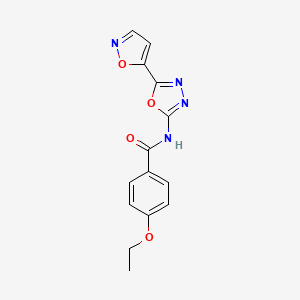
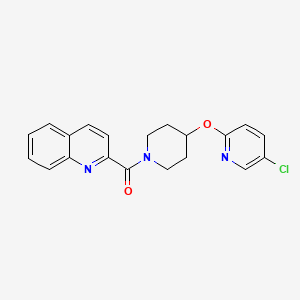
![1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2766868.png)
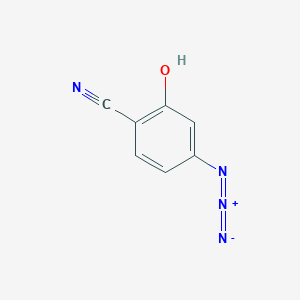
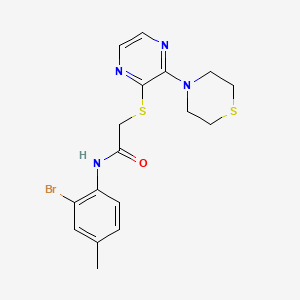
![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)
![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)

![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2766880.png)
